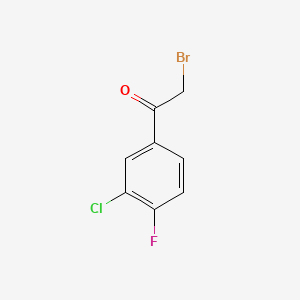

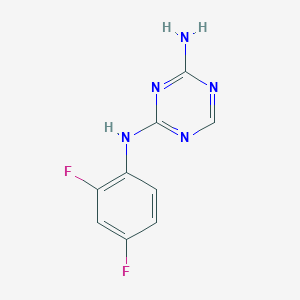

2-氨基-4-(2,4-二氟苯基氨基)-1,3,5-三嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-amino-4-(2,4-difluorophenylamino)-1,3,5-triazine derivatives has been explored in various contexts. For instance, a series of isopropenyl-1,3,5-triazines were synthesized from the reaction of 2-amino-4-(m-aminoanilino)-6-isopropenyl-1,3,5-triazine with acyl chlorides, leading to polymers with high glass transition temperatures . Another study reported the synthesis of 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines, which are potent inhibitors of VEGFR-2 and FGFR-1, indicating the versatility of the triazine scaffold in medicinal chemistry . Additionally, novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles were synthesized via cyclocondensation, demonstrating the triazine's utility in creating complex heterocyclic systems .

Molecular Structure Analysis

The molecular structure of triazine derivatives has been elucidated using various spectroscopic techniques. For example, the crystal and molecular structure of a 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride was determined by X-ray diffraction, revealing a highly delocalized system and the presence of hydrogen bonding in the solid state . Similarly, the crystal structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined, showing extensive intermolecular hydrogen bonding and pi-pi stacking interactions .

Chemical Reactions Analysis

The reactivity of triazine derivatives has been investigated in various chemical reactions. For instance, 2,4-diamino-1,3,5-triazines were prepared using a green synthesis approach under microwave irradiation, highlighting the potential for environmentally friendly synthetic routes . The regioselective amination of 3-methylthio-1,2,4-triazinones was achieved using O-(2,4-dinitrophenyl)hydroxylamine, demonstrating the triazine's reactivity towards nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives have been characterized in several studies. The polymers derived from isopropenyl-1,3,5-triazines exhibited high glass transition temperatures and, in some cases, the ability to crystallize, indicating their potential as materials with desirable thermal properties . The synthesis of 2,4,6-tris(3',5'-diamino-2',4',6'-trinitrophenylamino)-1,3,5-triazine (PL-1) revealed a new thermally stable insensitive high explosive, showcasing the triazine's application in energetic materials .

科学研究应用

含烷基和氨基-1,3,5-三嗪单元的聚合物

Takakazu Yamamoto 等人(2006 年)研究了由取代的 1,3,5-三嗪和噻吩或双噻吩组成的聚合物。他们发现,与噻吩的氨基-1,3,5-三嗪共聚物具有光致发光性,并表现出显着的电子漂移迁移率,表明在光电器件中具有潜在应用。

生物活性三嗪的合成

Ranjan Banerjee 等人(2013 年)重点介绍了生物活性 2,4,6-三取代 1,3,5-三嗪的合成,并指出了它们在制药、材料和农用化学品中的应用。他们的研究强调了 1,3,5-三嗪核心作为生成多样分子库的多功能支架。

接枝巯基-1,3,5-三嗪抗氧化剂用于弹性体

M. Giurginca 等人(1992 年)合成了2-氨基-4,6-二巯基-1,3,5-三嗪的衍生物,在天然橡胶中具有高抗氧化活性,既提高了老化后的粘度保持率,又保护了硫化物。

聚(肼基-1,3,5-三嗪)的合成

T. Unishi 等人(1974 年)对通过熔融聚合合成的聚(肼基-1,3,5-三嗪)进行了研究。他们研究了这些聚合物的溶解性和热稳定性,为其在各个工业领域的潜在应用提供了见解。

新型三嗪除草剂的作用模式

A. Ohki 等人(1999 年)探讨了新型 1,3,5-三嗪除草剂的作用机制,提供了有关它们与光合电子传输相互作用的宝贵信息以及潜在的农业应用。

安全和危害

未来方向

属性

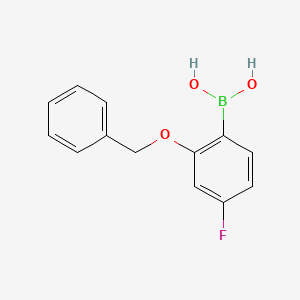

IUPAC Name |

2-N-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N5/c10-5-1-2-7(6(11)3-5)15-9-14-4-13-8(12)16-9/h1-4H,(H3,12,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZOEGOIYNTJCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC2=NC=NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501227010 |

Source

|

| Record name | N2-(2,4-Difluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(2,4-difluorophenylamino)-1,3,5-triazine | |

CAS RN |

66088-46-8 |

Source

|

| Record name | N2-(2,4-Difluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66088-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(2,4-Difluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273116.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)